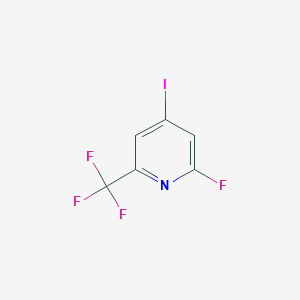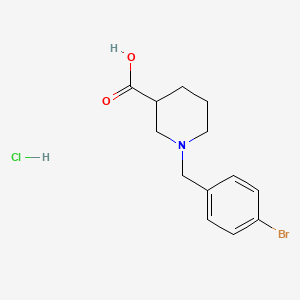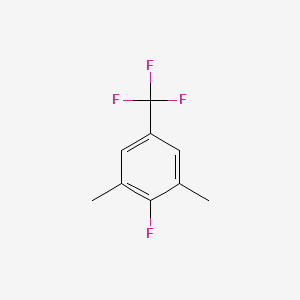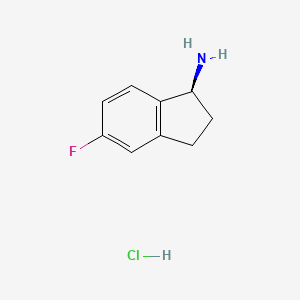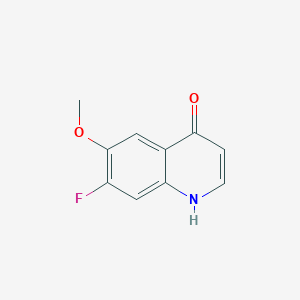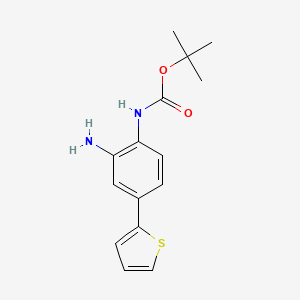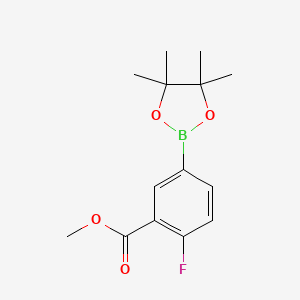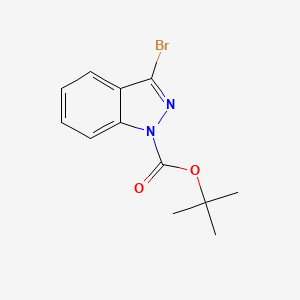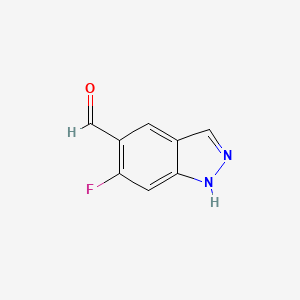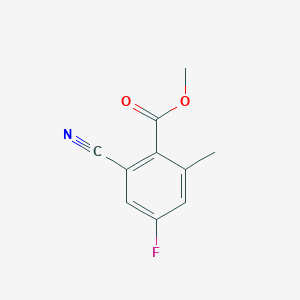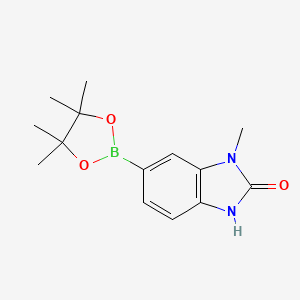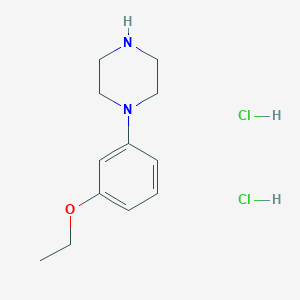
1-(3-Ethoxy-phenyl)-piperazine dihydrochloride
Descripción general
Descripción
1-(3-Ethoxy-phenyl)-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. The presence of the ethoxy group on the phenyl ring enhances its chemical reactivity and potential biological activity.
Aplicaciones Científicas De Investigación
1-(3-Ethoxy-phenyl)-piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives often interact with g protein-coupled receptors (gpcrs) such as the trace amine associated receptor 1 (taar1) . TAAR1 plays a role in both neurological and non-neurological pathways .
Mode of Action
This could lead to changes in downstream signaling pathways .
Biochemical Pathways
Taar1, a potential target of this compound, is known to be involved in various signaling pathways, including those associated with immune activation .
Result of Action
Modulation of taar1 activity can potentially influence immune response and neurological functions .
Análisis Bioquímico
Biochemical Properties
1-(3-Ethoxy-phenyl)-piperazine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that responds to a wide spectrum of agonists, including endogenous trace amines and exogenous psychostimulant drugs . The interaction with TAAR1 leads to the activation of signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC), which are crucial for various cellular functions . Additionally, this compound has been shown to inhibit lipid peroxidation and protein oxidation in rat liver mitochondria, indicating its potential antioxidant properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of TAAR1 by this compound leads to the phosphorylation of PKA and PKC, which in turn modulates the activity of transcription factors such as CREB and NFAT . These transcription factors are associated with immune activation and other cellular responses. Moreover, this compound has been shown to protect neurons from excitotoxic damage by activating the AKT signaling pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and the subsequent activation or inhibition of enzymes. The compound binds to TAAR1, leading to the activation of downstream signaling pathways involving PKA and PKC . This activation results in the phosphorylation of various target proteins, which modulate cellular functions such as gene expression and immune responses. Additionally, this compound inhibits lipid peroxidation and protein oxidation by interacting with reactive oxygen species and other oxidants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its activity over extended periods, making it suitable for long-term studies. Its degradation products and long-term effects on cellular function need to be further investigated. Studies have shown that this compound can protect neurons from excitotoxic damage for up to 24 hours by activating the AKT and PKA signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert protective effects on neurons and modulate immune responses. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and potential neurotoxicity
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its antioxidant properties. The compound interacts with enzymes such as monoamine oxidases (MAOs) and phosphoinositide 3-kinases (PI3Ks), which play crucial roles in its metabolism and cellular effects . The inhibition of lipid peroxidation and protein oxidation by this compound suggests its involvement in pathways that regulate oxidative stress and cellular redox balance .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is likely to be localized in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it interacts with target proteins and enzymes. The presence of targeting signals or post-translational modifications may direct this compound to these compartments, enhancing its efficacy and specificity .
Métodos De Preparación
The synthesis of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethoxyphenylamine and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Formation of Intermediate: The 3-ethoxyphenylamine reacts with piperazine to form the intermediate 1-(3-ethoxy-phenyl)-piperazine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3-ethoxy-phenyl)-piperazine.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or alternative solvents.
Análisis De Reacciones Químicas
1-(3-Ethoxy-phenyl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Comparación Con Compuestos Similares
1-(3-Ethoxy-phenyl)-piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Methoxy-phenyl)-piperazine: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different chemical reactivity and biological activity.
1-(3-Chloro-phenyl)-piperazine: Contains a chloro group, which significantly alters its pharmacological profile.
1-(3-Trifluoromethyl-phenyl)-piperazine: The trifluoromethyl group imparts unique electronic properties, affecting its interaction with biological targets.
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14;;/h3-5,10,13H,2,6-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVNSMPJFBRWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


